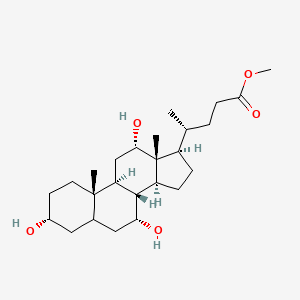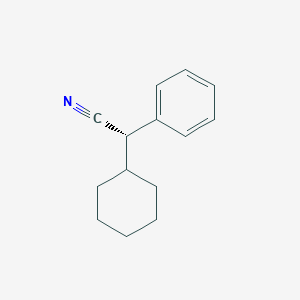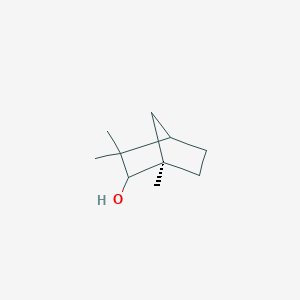
(+)-fenchyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Fenchyl alcohol: is a naturally occurring monoterpenoid alcohol found in various essential oils, including those of fennel and lavender. It is known for its pleasant pine-like aroma and is used in perfumery and flavoring. The compound has a chiral center, making it optically active, and the (+)-enantiomer is the one most commonly found in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Fenchone: One common method for synthesizing (+)-fenchyl alcohol is the reduction of fenchone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol.
Hydroboration-Oxidation of Fenchene: Another method involves the hydroboration-oxidation of fenchene. This two-step process first adds borane to the double bond of fenchene, followed by oxidation with hydrogen peroxide in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes like distillation and crystallization. Synthetic methods are also employed, particularly when large quantities are required.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (+)-Fenchyl alcohol can be oxidized to fenchone using oxidizing agents like chromic acid or potassium permanganate.
Esterification: It reacts with carboxylic acids or acid anhydrides in the presence of acid catalysts to form esters, which are useful in perfumery.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or PCC (pyridinium chlorochromate).
Esterification: Carboxylic acids or acid anhydrides with acid catalysts like sulfuric acid.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Fenchone.
Esterification: Fenchyl esters.
Substitution: Fenchyl halides.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential use in pest control due to its insecticidal properties.
Medicine:
- Explored for its anti-inflammatory and analgesic effects.
- Potential applications in aromatherapy for its calming and soothing properties.
Industry:
- Widely used in the fragrance and flavor industry.
- Utilized in the production of cosmetics and personal care products.
Mechanism of Action
Molecular Targets and Pathways: (+)-Fenchyl alcohol exerts its effects primarily through interactions with cell membranes and proteins. Its antimicrobial action is believed to involve the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
(-)-Fenchyl alcohol: The enantiomer of (+)-fenchyl alcohol, with similar chemical properties but different optical activity.
Borneol: Another monoterpenoid alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other similar compounds. Its pleasant aroma and versatile applications in various industries make it a valuable compound.
Properties
IUPAC Name |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-SFVIPPHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1)C(C2O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
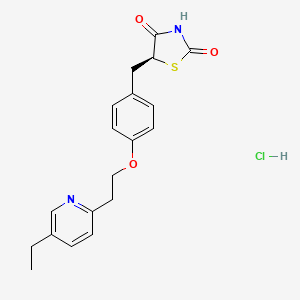
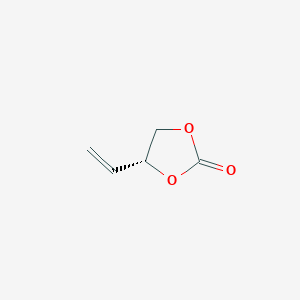
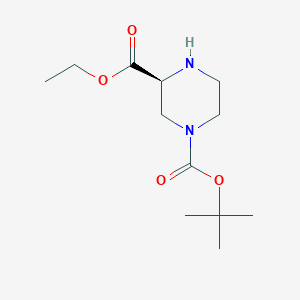
![[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B8254128.png)
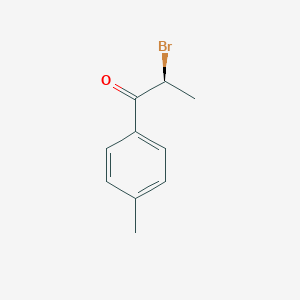
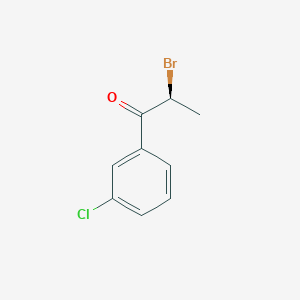
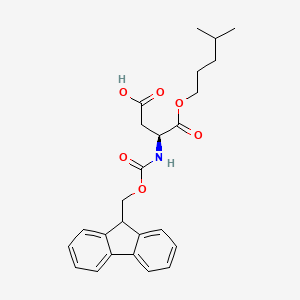
![methylsulfanyl-[(S)-methylsulfinyl]methane](/img/structure/B8254149.png)
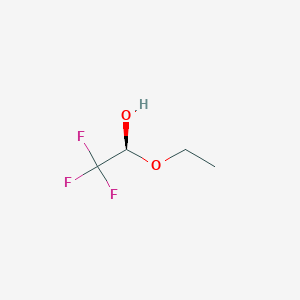
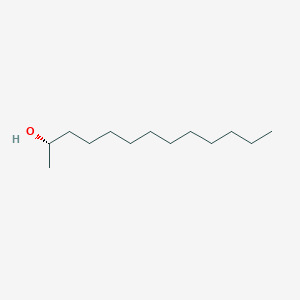
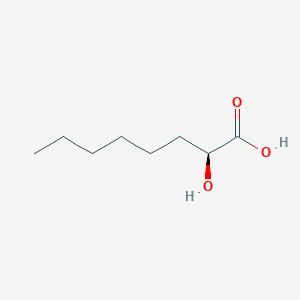
![[(2S)-2-ethylhexyl] prop-2-enoate](/img/structure/B8254181.png)
